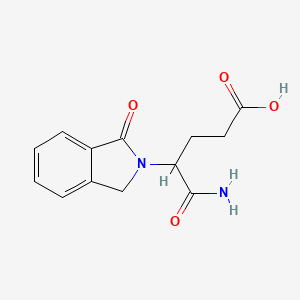
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid is a heterocyclic compound with significant biological activity. It is a derivative of isoindole, a prominent class of heterocyclic compounds known for their diverse applications in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid typically involves the reaction of methyl 5-amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoate with sodium hydroxide in tetrahydrofuran at 40°C for 2 hours. The reaction is monitored by thin-layer chromatography . The solution is then concentrated, diluted with water, and the pH is adjusted to three by adding hydrochloric acid solution. The mixture is extracted with ethyl acetate, washed with brine, and the organic layer is concentrated under reduced pressure. The residue is purified by column chromatography using dichloromethane and methanol (15:1, v/v). Crystals of the compound are obtained by slow evaporation of the mixed solution at room temperature after a week .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Amino-1-oxoisoindolin-2-yl)-4-carbamoyl Butyric Acid: Another isoindole derivative with similar biological activities.
2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)pentanedioic acid: A structurally related compound with potential therapeutic applications.
Uniqueness
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of amino and oxo groups, along with the isoindole core, makes it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
75179-73-6 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
5-amino-5-oxo-4-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H14N2O4/c14-12(18)10(5-6-11(16)17)15-7-8-3-1-2-4-9(8)13(15)19/h1-4,10H,5-7H2,(H2,14,18)(H,16,17) |
Clé InChI |
CLIBJHIOJOBIQJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)N1C(CCC(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12913335.png)
![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)

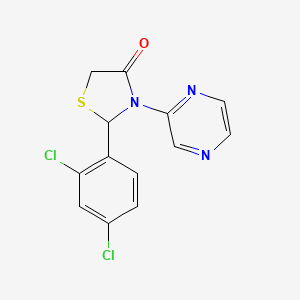
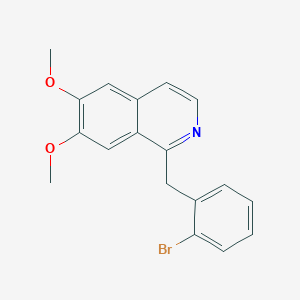
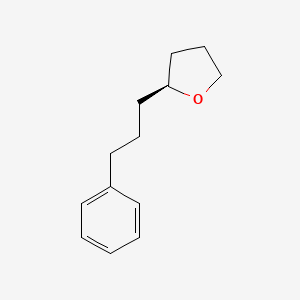
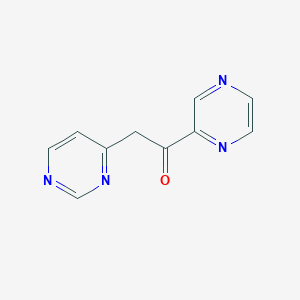
![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)

![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)
